

# Discovery and history of Hepta-1,4-diyn-3-ol

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## Compound of Interest

Compound Name: Hepta-1,4-diyn-3-ol

Cat. No.: B12947957

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## Hepta-1,4-diyn-3-ol: A Technical Guide

Disclaimer: Publicly available information regarding the specific discovery, detailed historical account, and biological activity of **Hepta-1,4-diyn-3-ol** is limited. This guide provides a comprehensive overview based on established chemical principles and data available for this compound and its structural class.

## Introduction

**Hepta-1,4-diyn-3-ol** is a secondary propargylic alcohol characterized by a seven-carbon chain containing two alkyne functional groups at positions 1 and 4, and a hydroxyl group at position 3. Its structure suggests potential for use as a building block in organic synthesis, particularly in the construction of more complex molecules through reactions involving the hydroxyl and alkyne moieties. Compounds containing diyne functionalities are of interest in materials science and have been investigated for various biological activities, although specific studies on **Hepta-1,4-diyn-3-ol** are not readily available in the current body of scientific literature.

## Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **Hepta-1,4-diyn-3-ol**, primarily sourced from publicly available chemical databases.<sup>[1]</sup>

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O
Molecular Weight	108.14 g/mol
IUPAC Name	hepta-1,4-diyn-3-ol
CAS Number	1823328-49-9

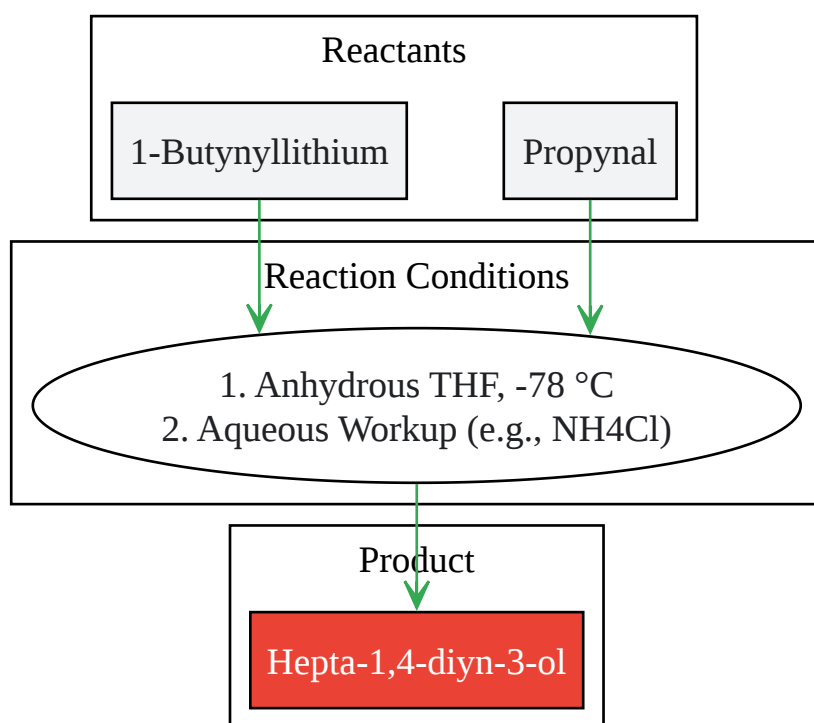
Table 2: Computed Spectroscopic Data (Predicted)

Spectroscopic Data	Predicted Values
<sup>1</sup> H-NMR	
H1 (ethynyl C-H)	~2.5 ppm
H3 (carbinol C-H)	~4.5 ppm
H6, H7 (ethyl group)	~1.1-2.2 ppm
<sup>13</sup> C-NMR	
C1, C2 (terminal alkyne)	~70-85 ppm
C3 (carbinol carbon)	~55-65 ppm
C4, C5 (internal alkyne)	~75-90 ppm
C6, C7 (ethyl group)	~12-25 ppm
Infrared (IR)	
O-H stretch	~3300-3400 cm <sup>-1</sup> (broad)
C≡C-H stretch (terminal alkyne)	~3300 cm <sup>-1</sup> (sharp)
C≡C stretch	~2100-2260 cm <sup>-1</sup>
C-O stretch	~1050-1150 cm <sup>-1</sup>

# Synthesis of Hepta-1,4-diyn-3-ol: A Proposed Experimental Protocol

While the specific first synthesis of **Hepta-1,4-diyn-3-ol** is not documented in readily accessible literature, a plausible and efficient method involves the nucleophilic addition of a metal acetylide to an aldehyde. The following protocol is based on well-established procedures for the synthesis of propargylic alcohols.[2][3][4]

## Reaction Scheme



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Caption: Proposed synthesis of **Hepta-1,4-diyn-3-ol**.

## Materials and Reagents

- 1-Butyne
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

- Propynal
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Argon or Nitrogen gas for inert atmosphere

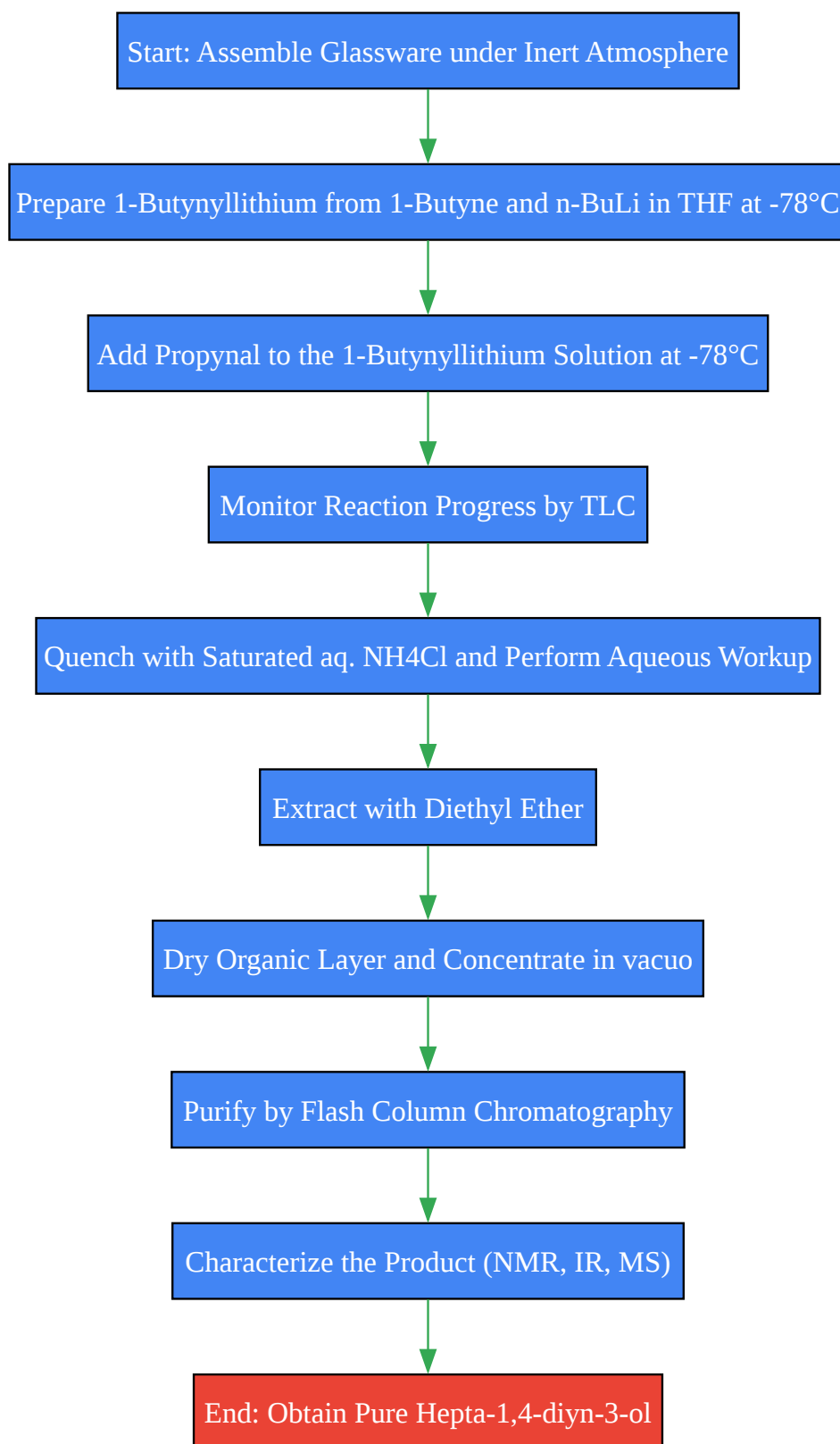
## Step-by-Step Procedure

- Preparation of 1-Butynyllithium:
  - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add anhydrous THF (100 mL).
  - Cool the flask to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath.
  - Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.
  - Bubble 1-butyne (1.0 equivalent) through the solution via a cannula.
  - Allow the reaction mixture to stir at  $-78\text{ }^\circ\text{C}$  for 1 hour to ensure complete formation of 1-butynyllithium.
- Reaction with Propynal:
  - To the freshly prepared solution of 1-butynyllithium at  $-78\text{ }^\circ\text{C}$ , add propynal (1.0 equivalent) dropwise via a syringe.
  - Monitor the reaction by Thin Layer Chromatography (TLC).
  - After the addition is complete, allow the reaction to stir at  $-78\text{ }^\circ\text{C}$  for an additional 2-3 hours.
- Workup and Isolation:

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
  - Purify the crude **Hepta-1,4-diyn-3-ol** by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Logical Workflow of the Synthesis

The synthesis of **Hepta-1,4-diyn-3-ol** follows a logical progression from starting materials to the final purified product.



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Caption: Experimental workflow for the synthesis of **Hepta-1,4-diyne-3-ol**.

## Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activity or an investigation into the signaling pathways of **Hepta-1,4-diyn-3-ol**. While some polyyne and diyne-containing natural products have been reported to exhibit interesting biological properties, these findings cannot be directly extrapolated to **Hepta-1,4-diyn-3-ol** without dedicated experimental evaluation. Therefore, no signaling pathway diagrams can be provided at this time.

## Conclusion

**Hepta-1,4-diyn-3-ol** is a structurally interesting diyne alcohol for which detailed historical and biological data are not widely available. However, its synthesis can be readily achieved through established synthetic methodologies, primarily the addition of a lithium acetylide to an aldehyde. The physicochemical and predicted spectroscopic data provide a foundation for its identification and characterization. Further research is required to elucidate any potential biological activity and to explore its applications in medicinal chemistry and materials science.

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## References

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